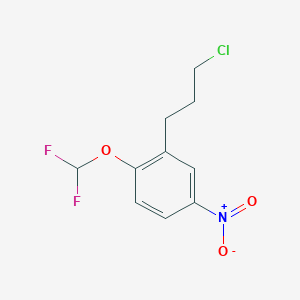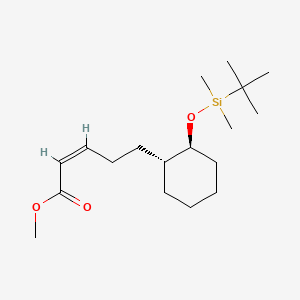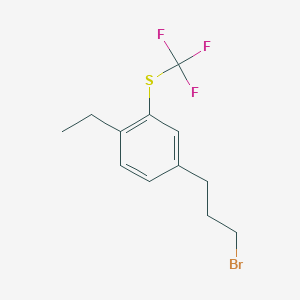
7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one: is an organic compound with a unique structure characterized by a seven-membered ring with conjugated double bonds, a hydroxyl group, an amino group, and a bromine atom. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine in an organic solvent such as chloroform or carbon tetrachloride, followed by amination using ammonia or an amine under controlled temperature and pH conditions .
Industrial Production Methods: This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-bromo-2-oxo-cyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 7-amino-2-hydroxycyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology and Medicine: In biology and medicine, this compound is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with cellular components. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. The bromine atom can participate in halogen bonding, further enhancing its binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Tropone: The parent compound, which lacks the amino and bromine substituents.
Uniqueness: this compound is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
101083-97-0 |
|---|---|
Molekularformel |
C7H6BrNO2 |
Molekulargewicht |
216.03 g/mol |
IUPAC-Name |
7-amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,9,10,11) |
InChI-Schlüssel |
WKRRRHKHWKZDKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=O)C(=C1)N)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)




![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)
